
Gibberellin A29
Overview
Description
Gibberellin A29 is a diterpenoid phytohormone that plays a crucial role in plant development. It is part of the gibberellin family, which is known for regulating various growth processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . This compound was initially identified in Pharbitis nil and is characterized by its unique structure, which includes a β-OH group at C-3 but lacks one at C-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A29, often starts from biotechnologically available gibberellic acid (gibberellin A3). The synthetic routes involve multiple steps, including oxidation, reduction, and cyclization reactions. Common reagents used in these processes include diisobutylaluminium hydride, N,N’-dimethylformamide, and lithium diisopropylamide .
Industrial Production Methods: Industrial production of gibberellins typically involves fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then subjected to extraction and purification processes to isolate specific gibberellins, including this compound .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A29 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate and m-chloroperbenzoic acid are commonly used.
Reduction: Diisobutylaluminium hydride is often employed.
Substitution: Methanesulfonyl chloride and N-methylmorpholine N-oxide are typical reagents.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Biological Functions of Gibberellin A29
GA29 is primarily known for its involvement in:
- Seed Germination : It helps break seed dormancy and promotes the germination process by signaling the breakdown of starch reserves into glucose through the induction of α-amylase synthesis in aleurone cells .
- Embryo Development : Research indicates that GA29 plays a role in late embryogenesis, where it interacts with DELLA proteins to regulate gene expression necessary for proper embryo development .
- Growth Regulation : It is involved in the regulation of cell elongation and division, influencing overall plant height and structure .
Agricultural Applications
This compound has several practical applications in agriculture:
- Enhancing Crop Yields : Application of GA29 can lead to increased growth rates and yields in crops such as peas and other legumes by promoting stem elongation and flowering .
- Seedless Fruit Production : Gibberellins, including GA29, are used to induce parthenocarpy (development of fruit without fertilization) in various fruit crops, enhancing commercial production .
- Dwarf Plant Recovery : GA29 has shown effectiveness in rescuing dwarf mutants by promoting normal growth patterns, thus improving crop uniformity .
Metabolism of this compound
Research has demonstrated that GA29 is primarily located in the cotyledons of maturing seeds. Studies using stable isotope-labeled gibberellins have shown that GA20 is metabolized to GA29 during seed maturation, indicating its role as an intermediate in gibberellin biosynthesis .
Stage of Seed Development | GA29 Concentration (μg/seed) |
---|---|
27 days from anthesis | 10 |
Mature seeds | 1.6 |
This data illustrates the dynamic changes in gibberellin levels throughout seed development.
Case Studies
- Pisum sativum (Pea) : In studies involving Pisum sativum cv. Progress No. 9, GA29 was found to peak at approximately 10 μg per seed during late maturation stages before declining significantly at maturity . This suggests a critical role for GA29 during early growth phases.
- Fruit Development : Research has shown that applying gibberellins like GA29 can enhance fruit size and quality through improved cell division and elongation processes .
Mechanism of Action
Gibberellin A29 exerts its effects by interacting with specific receptors in plant cells, leading to the degradation of DELLA proteins, which are growth inhibitors. This interaction triggers a cascade of signaling events that result in the activation of genes involved in cell elongation, division, and differentiation . The primary molecular targets include the gibberellin receptors and the DELLA proteins .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3 (gibberellic acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: Gibberellin A29 is unique due to its specific hydroxylation pattern, which distinguishes it from other gibberellins. This unique structure contributes to its distinct biological activity and its specific role in regulating plant growth processes .
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of gibberellin A29 (GA29) in plants?
A: this compound appears to be a deactivated form of gibberellin, specifically a catabolite of the growth-promoting gibberellin A20. [] Research suggests that plants convert GA20 to GA29 as a way to regulate growth. [, , ] For instance, in developing pea seeds, GA29 was found as a product of GA20 metabolism. [] This conversion might be a mechanism to control the levels of active gibberellins, influencing processes like seed development and germination. [, ]
Q2: Can you describe the chemical structure of GA29?
A: While the provided abstracts don't explicitly state the molecular formula and weight of GA29, they do offer insights into its structure. It's described as a dihydroxy A9 gibberellin derivative. [] Studies used techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize GA29. [, ] Additionally, researchers have successfully synthesized various derivatives of GA29, including labeled forms using gibberellin A3 as a starting material. [, , , , ] These synthesis processes involved modifications at specific positions within the gibberellin skeleton, offering clues about the functional groups present in GA29.
Q3: Have specific glucosides of GA29 been identified in plants?
A: Yes, researchers have successfully isolated and characterized both 2-O-β-glucosyl-gibberellin A29 and 13-O-GA29, β-D-glucopyranoside from plant sources. [, ] These findings suggest that glycosylation might be a mechanism for storing or regulating the activity of GA29 within the plant.
Q4: Are there analytical methods available to study GA29 in plant tissues?
A: The research highlights the use of sophisticated analytical techniques like GC-MS to identify and quantify GA29 in complex plant extracts. [, ] Researchers have also employed thin-layer chromatography (TLC) to separate and analyze GA29 and its derivatives. [] The development and application of these methods have been crucial for understanding the distribution and metabolism of GA29 in various plant species.
Q5: What is the significance of synthesizing labeled GA29?
A: Synthesizing labeled GA29, such as [17-13C; 15,17-3H]this compound, has been essential for metabolic studies. [, , , , , ] Using these labeled forms allows researchers to track the fate of GA29 within the plant, providing insights into its metabolic pathways, intermediates, and final catabolites. For example, researchers used [13C1]this compound to investigate its conversion to a specific catabolite in maturing pea seeds. []
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